
5-Chloro-4-nitro-N-(propan-2-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-nitro-N-(propan-2-yl)thiophene-2-sulfonamide is a synthetic compound belonging to the thiophene family Thiophenes are five-membered heterocyclic compounds containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-nitro-N-(propan-2-yl)thiophene-2-sulfonamide typically involves multiple steps:
Nitration: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: The nitrated thiophene is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Sulfonation: The chlorinated nitrothiophene undergoes sulfonation with sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
Amidation: Finally, the sulfonated compound is reacted with isopropylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and recrystallization to obtain high-purity product.
Quality Control: Analytical techniques like HPLC and NMR are used to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-nitro-N-(propan-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Thiophenes: From nucleophilic substitution reactions.
Scientific Research Applications
5-Chloro-4-nitro-N-(propan-2-yl)thiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 5-Chloro-4-nitro-N-(propan-2-yl)thiophene-2-sulfonamide involves:
Molecular Targets: It can interact with enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-nitrothiophene-2-sulfonamide: Lacks the isopropyl group.
4-Nitrothiophene-2-sulfonamide: Lacks both the chloro and isopropyl groups.
5-Chloro-2-thiophenesulfonamide: Lacks the nitro group.
Uniqueness
5-Chloro-4-nitro-N-(propan-2-yl)thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61714-47-4 |
|---|---|
Molecular Formula |
C7H9ClN2O4S2 |
Molecular Weight |
284.7 g/mol |
IUPAC Name |
5-chloro-4-nitro-N-propan-2-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C7H9ClN2O4S2/c1-4(2)9-16(13,14)6-3-5(10(11)12)7(8)15-6/h3-4,9H,1-2H3 |
InChI Key |
NWPLOSRSLBAZOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


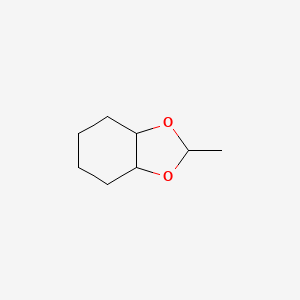
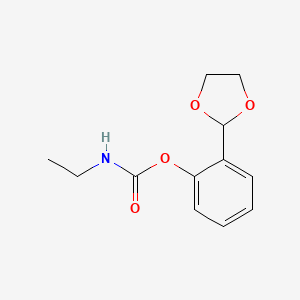
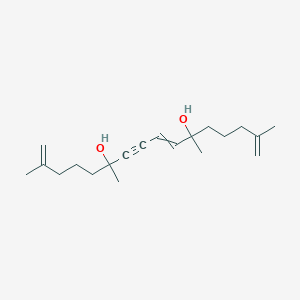
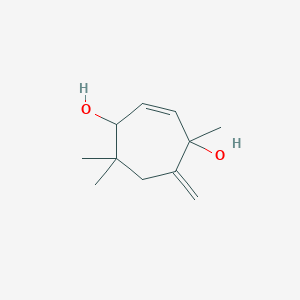
![2,5-Bis(trifluoromethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14570108.png)
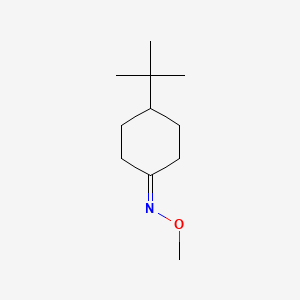
![6-[(2-Hydroxyethyl)amino]-5-(2-phenylhydrazinylidene)pyrimidin-4(5H)-one](/img/structure/B14570128.png)
![Diethyl [(methylsulfanyl)ethynyl]phosphonate](/img/structure/B14570133.png)
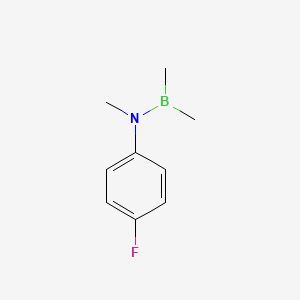

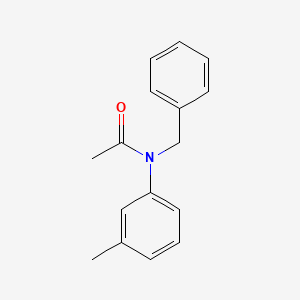
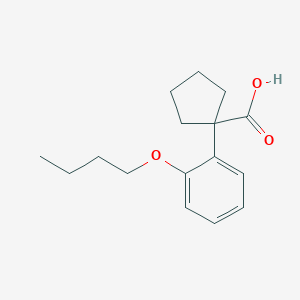
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}ethyl)-1H-imidazole](/img/structure/B14570148.png)
![2-[2-(4-Methoxyphenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14570153.png)
